Butyl-but-2-ynyl-amine
Overview
Description
Butyl-but-2-ynyl-amine is an organic compound with the molecular formula C8H15N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Butyl-but-2-ynyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
Future Directions
“Butyl-but-2-ynyl-amine” has diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis. Its unique properties make it an invaluable tool for advancing knowledge and innovation.
Relevant Papers
Relevant papers related to “this compound” can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .
Mechanism of Action
Target of Action
Butyl-but-2-ynyl-amine is a complex compound with potential biological activity. It’s important to note that the targets of a compound can vary depending on its structure and the physiological environment in which it is present .
Mode of Action
The mode of action of this compound is not explicitly defined in the available literature. Generally, the mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur. This can involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biochemical pathways .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly outlined in the available literature. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In these pathways, the transformation of one molecule through a series of steps leads to a certain product, or modifies initial molecules .
Result of Action
The result of a compound’s action can range from changes in cell function to the initiation of a cascade of biochemical reactions .
Biochemical Analysis
Biochemical Properties
Butyl-but-2-ynyl-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with lysine-modifying enzymes, which are involved in post-translational modifications of proteins . These interactions can influence the function and stability of proteins, thereby affecting various cellular processes. Additionally, this compound can form stable bonds with cell membrane components, such as N-hydroxysuccinimide (NHS) esters, which are commonly used in covalent modifications of cell surfaces .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of monoamine oxidases (MAOs), which are enzymes responsible for the degradation of neurotransmitters and xenobiotic amines . This modulation can impact neurotransmitter levels and, consequently, affect cellular signaling and metabolic pathways. Furthermore, this compound’s interactions with cell surface molecules can alter cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It has been found to interact with lysine-modifying enzymes through post-translational modification mechanisms . These interactions can lead to changes in protein function and stability. Additionally, this compound can inhibit the activity of monoamine oxidases, thereby affecting the degradation of neurotransmitters and altering cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental setup and conditions. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including alterations in cellular metabolism and potential adverse effects on organ function . It is important to determine the appropriate dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to participate in the metabolism of biogenic amines, influencing the levels of metabolites such as kynurenine and tryptophan . These interactions can affect metabolic flux and the overall metabolic profile of cells. Additionally, this compound’s involvement in post-translational modifications can impact protein function and stability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with cell membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These interactions can affect the compound’s overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been found to localize in the Golgi apparatus, where it can interact with proteins involved in post-translational modifications . Additionally, this compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are crucial for understanding the compound’s biochemical effects and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl-but-2-ynyl-amine can be synthesized through nucleophilic substitution reactions involving haloalkanes and amines. One common method involves the reaction of butylamine with 2-bromo-1-butyne under basic conditions to yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Butyl-but-2-ynyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to its saturated amine counterpart.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Saturated amines
Substitution: Alkylated or acylated amines
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler amine with a similar structure but lacking the alkyne group.
2-Butynylamine: Contains the alkyne group but lacks the butyl substituent.
N-Butyl-N-methylamine: Similar structure but with a methyl group instead of the alkyne .
Uniqueness
Butyl-but-2-ynyl-amine is unique due to the presence of both a butyl group and an alkyne group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from simpler amines .
Properties
IUPAC Name |
N-but-2-ynylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h9H,3,5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDPHGUGBHLNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389986 | |
Record name | Butyl-but-2-ynyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-56-8 | |
Record name | Butyl-but-2-ynyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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